5-Bromo-1H-pyrrol-2-amine
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Overview
Description
5-Bromo-1H-pyrrol-2-amine is a heterocyclic organic compound that features a bromine atom substituted at the 5-position of a pyrrole ring and an amine group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-1H-pyrrol-2-amine involves the bromination of 1H-pyrrol-2-amine. This can be achieved by reacting 1H-pyrrol-2-amine with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient bromination and amination .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-1H-pyrrol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity and potential as an antimicrobial or anticancer agent.
Material Science: Pyrrole derivatives are used in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrol-2-amine: The parent compound without the bromine substitution.
5-Chloro-1H-pyrrol-2-amine: A similar compound with a chlorine atom instead of bromine.
5-Iodo-1H-pyrrol-2-amine: A similar compound with an iodine atom instead of bromine.
Uniqueness
5-Bromo-1H-pyrrol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications .
Properties
Molecular Formula |
C4H5BrN2 |
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Molecular Weight |
161.00 g/mol |
IUPAC Name |
5-bromo-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5BrN2/c5-3-1-2-4(6)7-3/h1-2,7H,6H2 |
InChI Key |
RJMCFWSQECINNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)Br)N |
Origin of Product |
United States |
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